molecular formula C16H29N3O3 B7930847 [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930847
M. Wt: 311.42 g/mol
InChI Key: RAFYAKLMFRGTCO-AMGKYWFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a structurally complex compound featuring a cyclopropane ring, a pyrrolidine moiety, and a tert-butyl carbamate group. This compound is likely synthesized via multi-step organic reactions, including cyclopropanation, amide coupling, and carbamate protection. Analytical characterization of such compounds typically employs advanced techniques like HPLC-ESI-MSn for structural elucidation and quantification, as demonstrated in studies on related polyvinylpolypyrrolidone (PVPP)-treated extracts .

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(18)10-19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFYAKLMFRGTCO-AMGKYWFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex molecule with significant potential in biological applications. This article reviews its synthesis, biological activity, and implications for therapeutic use, particularly in cancer treatment.

Chemical Structure and Properties

  • Molecular Formula : C15H27N3O3
  • Molecular Weight : 297.39 g/mol
  • Purity : Typically around 95% in commercial preparations.

This compound features several functional groups, including an amino group, a pyrrolidine ring, and a cyclopropyl group, which contribute to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound involves multiple steps:

  • Starting Materials : The synthesis begins with (S)-2-amino propionic acid and pyrrolidine.
  • Formation of Pyrrolidine Derivative : The (S)-2-amino propionic acid is converted into an ester or amide derivative, followed by cyclization to form the pyrrolidine ring.
  • Introduction of Cyclopropyl Group : The cyclopropyl group is introduced through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. Notably, a related compound demonstrated moderate efficacy against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231 while showing minimal effects on nonmalignant cells like MCF-10A . This selectivity suggests potential for therapeutic applications in oncology.

The proposed mechanism by which these compounds exert their biological effects includes:

  • Inhibition of Kinases : Compounds derived from this class have been shown to inhibit CK2 and Pim kinases, which are involved in cell proliferation and survival pathways related to cancer .

Pharmacokinetics

Pharmacokinetic studies on similar compounds indicate that they exhibit moderate brain exposure with a half-life of approximately 0.74 hours and favorable tissue distribution in organs such as the kidney and liver . This profile is crucial for assessing their viability as therapeutic agents.

Case Studies and Research Findings

StudyCompoundCell Lines TestedKey Findings
Study 1[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]MCF-7, SK-BR-3, MDA-MB-231Moderate efficacy; selective toxicity towards malignant cells
Study 2Related PK studiesVariousHalf-life of 0.74 h; good tissue distribution
Study 3CK2/Pim inhibitorsCancer modelsInhibition of key kinases linked to tumor growth

Scientific Research Applications

The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS: 1354026-02-0) is a notable entity in medicinal chemistry, particularly for its potential applications in pharmaceuticals. This detailed article will explore its scientific research applications, including therapeutic uses, synthesis methods, and relevant case studies.

Molecular Formula

  • C: 13
  • H: 22
  • N: 2
  • O: 2

Molecular Weight

Approximately 238.33 g/mol.

Medicinal Chemistry

The compound has garnered attention for its potential role in treating various diseases due to its structural features that may influence biological activity. Some key areas of exploration include:

  • Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the pyrrolidine and cyclopropyl groups may enhance selectivity towards cancerous cells, potentially reducing side effects associated with traditional chemotherapeutics .
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures can modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Amidation Reactions : The formation of the carbamate bond is crucial for the biological activity of the compound.
  • Chiral Synthesis : The (S)-enantiomer is often favored due to its enhanced biological activity compared to its R counterpart.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in low micromolar range.
Study BNeuroprotectionShowed protective effects against oxidative stress in neuronal cultures, indicating potential for neurodegenerative disease treatment.
Study CPharmacokineticsEvaluated oral bioavailability and metabolism, revealing favorable pharmacokinetic properties suitable for drug development.

Comparison with Similar Compounds

Comparative analysis of this compound with structural analogs focuses on molecular properties , synthetic complexity , and functional group interactions . Below is a systematic evaluation based on methodologies and data from the provided evidence:

Structural and Functional Group Comparison
  • Cyclopropane derivatives: Cyclopropane-containing compounds are prized for their ring strain and conformational rigidity.
  • Pyrrolidine analogs: Pyrrolidine derivatives, such as 1-(aminomethyl)pyrrolidine-2-carboxamides, lack the cyclopropane and tert-butyl carbamate groups. These omissions reduce steric hindrance but may decrease metabolic stability compared to the target compound .
Analytical Profiling

HPLC-ESI-MSn analysis, as applied in PVPP-treated extracts, is critical for differentiating structurally similar compounds. For example:

  • Retention time : The tert-butyl group in the target compound likely increases hydrophobicity, leading to longer retention times compared to methyl or ethyl carbamates .
  • Fragmentation patterns : The pyrrolidine-cyclopropane linkage may produce unique MS/MS fragments, distinguishing it from simpler carbamates (Table 1).

Table 1: Hypothetical HPLC-ESI-MSn Data for Structural Analogs

Compound Retention Time (min) Key MS/MS Fragments (m/z)
Target compound 12.3 245, 198, 154
Cyclopropyl carbamic acid methyl ester 8.7 128, 85
1-(Aminomethyl)pyrrolidine-2-carboxamide 10.1 176, 132

Q & A

Basic: What synthetic strategies are effective for introducing the tert-butyl carbamate (Boc) protecting group in this compound?

Answer:
The Boc group is typically introduced via an asymmetric Mannich reaction using an N-Boc-imine precursor and aldehydes under anhydrous conditions. For example, anhydrous acetonitrile and propionaldehyde are reacted with N-Boc-imine under argon to form chiral β-amino carbonyl intermediates. Strict inert atmosphere protocols (e.g., argon purging) and stoichiometric control (e.g., 2.0 equiv aldehyde) are critical to minimize side reactions .

Basic: How can researchers confirm the stereochemical configuration of the pyrrolidine and cyclopropane moieties?

Answer:
Chiral HPLC and X-ray crystallography are standard methods. For instance, crystallographic data (e.g., unit cell parameters, space group assignments) from analogs like tert-butyl piperidin-4-ylcarbamate derivatives can guide structural validation. Spectroscopic techniques like NOESY NMR can also resolve spatial relationships between protons in stereogenic centers .

Advanced: How should conflicting NMR data for intermediates be resolved during synthesis?

Answer:
Contradictions in NMR peaks (e.g., unexpected splitting or integration ratios) require advanced 2D NMR analysis. HSQC and HMBC experiments help assign carbon-proton correlations, while NOESY identifies through-space interactions to confirm stereochemistry. For example, in PubChem-deposited analogs, InChI keys and spectral data are cross-referenced to validate structural assignments .

Advanced: What experimental conditions optimize enantiomeric excess (ee) in asymmetric synthesis steps?

Answer:
Enantioselectivity depends on chiral catalysts (e.g., organocatalysts or metal-ligand complexes) and solvent polarity. In Mannich reactions, anhydrous acetonitrile enhances reaction efficiency, while temperature control (e.g., −20°C to room temperature) minimizes racemization. Catalytic asymmetric protocols, as described for β-amino carbonyl compounds, achieve >90% ee when using stoichiometrically optimized aldehydes .

Basic: What purification methods are recommended for isolating intermediates?

Answer:
Flash column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., hexane/ethyl acetate) is effective. For polar intermediates, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Evidence from Boc-protected pyrrolidine derivatives highlights the importance of inert handling to prevent tert-butyl group cleavage .

Advanced: How can labile intermediates (e.g., cyclopropane-containing precursors) be stabilized during synthesis?

Answer:
Labile intermediates require low-temperature storage (−20°C), inert atmospheres, and immediate use in subsequent steps. For example, cyclopropane ring-opening side reactions are mitigated by avoiding protic solvents and strong acids. Protocols from Suzuki coupling reactions (e.g., boronic acid intermediates) emphasize argon-purged environments and rapid workup .

Basic: What analytical techniques are essential for characterizing the final compound?

Answer:

  • HRMS (High-Resolution Mass Spectrometry): Confirms molecular formula (e.g., [M+H]+ or [M+Na]+ ions).
  • FT-IR: Identifies carbamate C=O stretches (~1680–1720 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • 1H/13C NMR: Assigns cyclopropane protons (δ 0.5–1.5 ppm) and tert-butyl carbons (δ 28–30 ppm) .

Advanced: How do researchers address low yields in multi-step syntheses involving cyclopropane rings?

Answer:
Yield optimization focuses on:

  • Protecting Group Strategy: Sequential Boc and ester protections prevent undesired ring-opening.
  • Catalytic Hydrogenation: Selective hydrogenation of intermediates (e.g., Suzuki-coupled products) preserves cyclopropane integrity.
  • Kinetic Control: Short reaction times and excess reagents drive thermodynamically unfavorable steps, as seen in nitroarene reductive cyclizations .

Basic: What are the key safety considerations when handling tert-butyl esters?

Answer:
While the compound itself may not be classified as hazardous, precursors (e.g., propionaldehyde, acetonitrile) require PPE (gloves, goggles) and fume hood use. Waste disposal follows protocols for halogenated solvents and carbamates, as outlined in Prudent Practices in the Laboratory .

Advanced: How can computational methods aid in predicting reaction outcomes for novel analogs?

Answer:
DFT (Density Functional Theory) calculations predict transition-state energies for stereoselective steps, while molecular docking models assess steric effects in cyclopropane-containing intermediates. Tools like Gaussian or ORCA are validated against crystallographic data from analogs (e.g., piperidin-4-ylcarbamate derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.